molecular formula C12H12N2O3S B1392751 6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine CAS No. 1221792-06-8

6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine

Cat. No. B1392751
M. Wt: 264.3 g/mol
InChI Key: PXKQURRXWNAKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine, commonly known as MPS or 6-(p-methoxyphenylsulfonyl)-3-pyridylamine, is a chemical compound. It has a molecular formula of C12H12N2O3S and a molecular weight of 264.3 g/mol .


Molecular Structure Analysis

The molecular structure of 6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine is characterized by a pyridine ring attached to a methoxyphenylsulfonyl group . The InChI code for a similar compound, 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid, is 1S/C10H12O5S/c1-15-8-2-4-9(5-3-8)16(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine has a molecular weight of 264.3 g/mol . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Synthesis and Material Science

  • 6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine is used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides display remarkable properties like high thermal stability, mechanical strength, low dielectric constants, and excellent transparency, making them suitable for advanced material applications (Liu et al., 2013).

Pharmacology and Drug Development

  • This compound has been instrumental in the development of sulfonamide drugs that bind to the colchicine site of tubulin, inhibiting tubulin polymerization. These drugs are significant in the field of cancer treatment, showing potential as therapeutic agents (Banerjee et al., 2005).

Organic Chemistry and Catalysis

  • The compound plays a role in the regioselective synthesis of tetrahydropyridines, showcasing its significance in organic synthesis and chemical reactions (Overman et al., 2003).
  • It is also involved in the synthesis of dihydropyridine derivatives, which are studied for their physicochemical properties, providing insights into solute-solvent interactions and molecular structures (Baluja & Talaviya, 2016).

Coordination Chemistry

  • The compound has been utilized in the synthesis and characterization of metal complexes, contributing to the field of coordination chemistry and materials science (Bermejo et al., 2000).

properties

IUPAC Name

6-(4-methoxyphenyl)sulfonylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-10-3-5-11(6-4-10)18(15,16)12-7-2-9(13)8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKQURRXWNAKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine
Reactant of Route 2
6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine
Reactant of Route 3
6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine
Reactant of Route 4
6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine
Reactant of Route 5
6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine
Reactant of Route 6
Reactant of Route 6
6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.